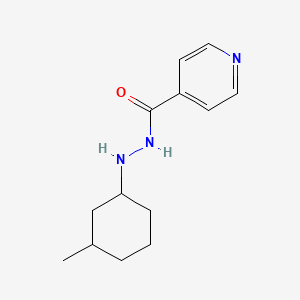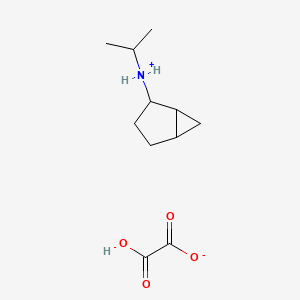
Isopropylamine, N-bicyclo(3.1.0)hex-2-yl-, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylamine, N-bicyclo(310)hex-2-yl-, oxalate is a complex organic compound that features a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including derivatives like Isopropylamine, N-bicyclo(3.1.0)hex-2-yl-, oxalate, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction typically employs an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of photoredox catalysis and LED irradiation is advantageous for industrial applications due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Isopropylamine, N-bicyclo(3.1.0)hex-2-yl-, oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Isopropylamine, N-bicyclo(3.1.0)hex-2-yl-, oxalate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antitumor properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Isopropylamine, N-bicyclo(3.1.0)hex-2-yl-, oxalate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Isopropylamine, N-bicyclo(3.1.0)hex-2-yl-, oxalate can be compared with other similar compounds, such as:
Bicyclo[3.1.0]hex-2-ene, 4-methyl-1-(1-methylethyl)-: This compound shares a similar bicyclic structure but differs in its functional groups and chemical properties.
3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines]: These compounds are studied for their potential antitumor activity and share structural similarities with this compound.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
101418-23-9 |
|---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-bicyclo[3.1.0]hexanyl(propan-2-yl)azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C9H17N.C2H2O4/c1-6(2)10-9-4-3-7-5-8(7)9;3-1(4)2(5)6/h6-10H,3-5H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
AXSSELDZUHZOKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH2+]C1CCC2C1C2.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


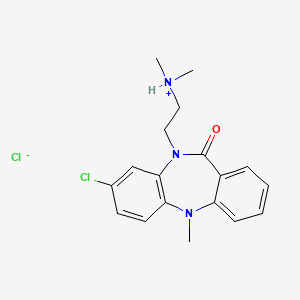
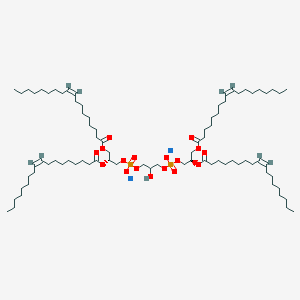

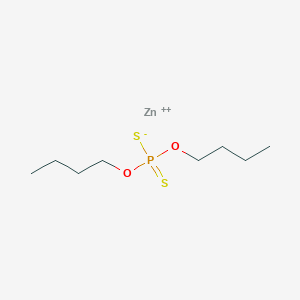
![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)
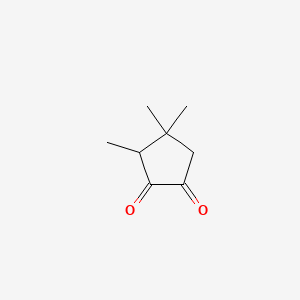
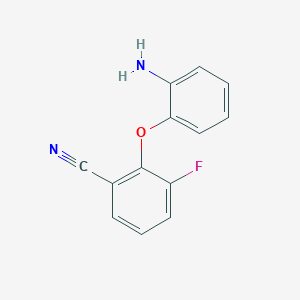


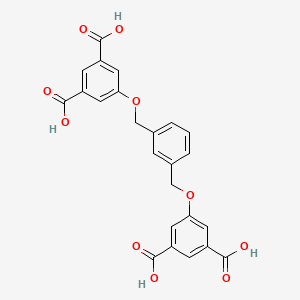
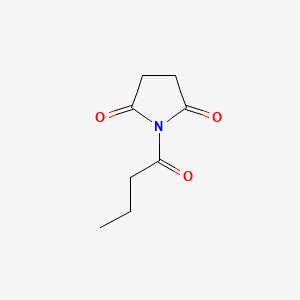
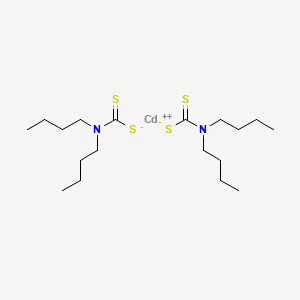
![Tetraisooctyl 2,2',2'',2'''-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate](/img/structure/B13740740.png)
